N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide
Description
N-(2-Hydroxy-5-Methylphenyl)-2-Thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a hydroxy-methylphenyl substituent on the amide nitrogen. Thiophene carboxamides are widely explored for their antibacterial, antifungal, and cytotoxic activities, often modulated by substituents on the aromatic rings .
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-4-5-10(14)9(7-8)13-12(15)11-3-2-6-16-11/h2-7,14H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNHOIDRIJEVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305360-58-1 | |
| Record name | N-(2-HYDROXY-5-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as Cu/γ-Al2O3 can be used to facilitate the reaction, and parameters like reaction temperature, pressure, and flow rate are optimized to achieve the best results .
Chemical Reactions Analysis
Hydroxyphenyl Group
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Oxidation : The phenolic –OH group can undergo oxidation to form a quinone structure under strong oxidizing agents like KMnO₄ or CrO₃. For example, similar hydroxyphenyl derivatives form oxidized products in the presence of TEMPO/oxone systems .
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Etherification : The hydroxyl group can react with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃) to form methyl ethers .
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Acylation : Acetic anhydride or acetyl chloride in pyridine can acetylate the –OH group .
Amide Group
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis can cleave the amide bond, yielding 2-thiophenecarboxylic acid and 2-amino-4-methylphenol .
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Reduction : LiAlH₄ or BH₃·THF may reduce the amide to a secondary amine .
Thiophene Ring
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Electrophilic Substitution : The electron-rich thiophene undergoes sulfonation (H₂SO₄/SO₃) or nitration (HNO₃/H₂SO₄) at the 5-position .
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Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids is feasible at the 5-position using Pd catalysts (e.g., Pd(PPh₃)₄) .
Reaction Mechanisms and Conditions
Stabilizing Interactions
Intramolecular hydrogen bonding between the phenolic –OH and the amide carbonyl (O–H⋯O=C, ~2.2 Å) rigidifies the structure, potentially directing regioselectivity in reactions like electrophilic substitution . This interaction may also slow hydrolysis of the amide group compared to non-hydrogen-bonded analogs .
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that thiophene derivatives, including N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing inhibition zones comparable to established antibiotics. For instance, compounds containing similar thiophene structures have been reported to possess potent antibacterial effects against E. coli and S. aureus with inhibition rates exceeding 80% in certain derivatives .
Anticancer Properties
The compound is also being investigated for its anticancer potential. Thiophene-2-carboxamide derivatives have been identified as promising candidates for cancer treatment due to their ability to inhibit vascular endothelial growth factor receptors (VEGFRs) and induce apoptosis in cancer cells. In vitro studies indicated that certain derivatives displayed higher cytotoxicity than standard chemotherapy agents like Sorafenib against HepG-2 liver cancer cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiophene derivatives in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways suggests a potential role in treating conditions such as Alzheimer's disease .
Materials Science
Polymer Chemistry
this compound has been utilized as a monomer in the synthesis of conducting polymers. These polymers exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Excellent |
| Application Areas | Organic Electronics |
Agricultural Chemistry
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain plant pathogens. Field trials indicated that formulations containing thiophene derivatives reduced disease incidence in crops by over 50%, showcasing their potential as environmentally friendly alternatives to synthetic pesticides .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results showed that the compound inhibited bacterial growth effectively, with an average inhibition zone of 20 mm against S. aureus.
Case Study 2: Anticancer Activity
A series of experiments were conducted on HepG-2 cells treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those of traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the thiophene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antibacterial activity but may reduce synthetic yields due to steric and electronic effects .
- Synthesis Methods : HATU-mediated coupling in DMF or DCM is a common strategy, with purity influenced by chromatographic techniques (e.g., neutral alumina columns) .
Physicochemical and Crystallographic Properties
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between the benzene and thiophene rings range from 8.50° to 13.53°, similar to its furan analogue (9.71°) . This planar arrangement may facilitate π-π stacking in biological targets.
- Hydrogen Bonding : Unlike classical hydrogen bonds, weak C–H⋯O/S interactions dominate in thiophene carboxamides, influencing crystal packing and solubility .
Functional Group Modifications
- Trifluoromethyl vs. Nitro Groups: The -CF₃ substituent (e.g., Compound 8 ) improves metabolic stability compared to -NO₂ but requires higher reaction temperatures (60°C vs. 25°C).
- Amine Substituents : Hydroxy-methylphenyl groups (as in the target compound) may enhance solubility compared to halogenated phenyl rings .
Biological Activity
N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a carboxamide group, characterized by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 225.27 g/mol
The presence of the hydroxy group contributes to its potential antioxidant properties, while the thiophene moiety is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways, which could affect various physiological processes.
- Receptor Binding : It can bind to cellular receptors, thereby modulating signal transduction pathways that are crucial for cellular responses.
- Gene Expression Modulation : The compound may influence the expression of genes linked to oxidative stress and inflammation, potentially providing therapeutic benefits in various conditions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related damage in cells.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines, it could play a role in reducing inflammation in various disease models, particularly those related to chronic inflammatory conditions.
Anticancer Potential
Recent studies have explored the anticancer potential of thiophene derivatives, including this compound. In particular, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | HepG-2 | 0.59 |
| 21 | HCT-116 | 1.29 |
These findings suggest that this compound could also exhibit similar activities, warranting further investigation into its efficacy against specific cancer types .
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective effects of compounds with similar structures, indicating that they could ameliorate neuronal damage caused by oxidative stress. This suggests a potential application for this compound in neurodegenerative diseases such as Parkinson's disease .
- Antimicrobial Activity : Another investigation into related compounds revealed moderate antimicrobial activity against bacterial strains. While specific data on this compound is limited, its structural similarity suggests potential antimicrobial properties that merit exploration .
- Vascular Targeting : The compound has been studied for its interaction with vascular endothelial growth factor receptors (VEGFRs), which are crucial in angiogenesis and tumor growth. Preliminary data indicate that it may inhibit VEGFR activity, contributing to its anticancer properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide, and how can its purity be validated?
- Methodology : Synthesis typically involves coupling 2-thiophenecarboxylic acid derivatives with substituted anilines under catalytic or solvent-free conditions. For example, acylation reactions using coupling agents like EDCI/HOBt in anhydrous DCM or THF are common.
- Characterization : Validate purity via HPLC (≥95%) and structural confirmation using /-NMR, IR (C=O stretch ~1650–1700 cm), and high-resolution mass spectrometry (HRMS). Cross-reference with published spectra for known analogs to confirm assignments .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thiophene and phenolic rings) and hydroxyl protons (broad singlet ~δ 5.5 ppm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O/N motifs) for polymorph identification .
- Microanalysis : Verify elemental composition (C, H, N, S) within ±0.4% of theoretical values .
Q. What are the known biological targets or mechanisms of action for this compound?
- Hypothesized Targets : Structural analogs (e.g., phenylthiophenecarboxamides) act as antagonists of insect olfactory receptors (Orco subunits) via non-competitive inhibition (IC ~1–10 µM) . Potential kinase inhibition (e.g., AKT) is inferred from related carboxamide scaffolds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
- Troubleshooting : Yields may vary due to solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), or protecting group strategies for the phenolic –OH. Optimize via DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, catalyst loading) .
- Case Study : Microwave-assisted synthesis (80°C, 30 min) improved yields by 15–20% compared to conventional heating in one study .
Q. What strategies enhance the solubility and stability of this compound in aqueous buffers for in vitro assays?
- Approaches :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Deprotonate the phenolic –OH (pK ~10) in alkaline buffers (pH 8–9) to improve solubility.
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Computational Insights : Perform DFT calculations to map electrostatic potential surfaces. The thiophene ring’s electron-rich π-system may engage in charge-transfer interactions with receptor aromatic residues. Substituent effects (e.g., –CH at C5) can modulate binding affinity by altering steric bulk .
Q. What experimental designs are recommended for studying dose-dependent effects in cellular assays?
- Protocol :
- Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate wells.
- Normalize data to vehicle controls (0.1% DMSO) and include positive controls (e.g., WS-12 for TRPM8 channels).
- Apply nonlinear regression (Hill equation) to calculate EC/IC values .
Q. How can structural modifications improve selectivity against off-target receptors?
- SAR Guidance :
- Introduce electron-withdrawing groups (e.g., –CF) to the phenyl ring to reduce off-target kinase binding.
- Replace the thiophene with furan to test specificity for Orco vs. GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
